molecular formula C16H19NO5 B2652744 Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328316-15-9

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2652744
CAS No.: 1328316-15-9
M. Wt: 305.33
InChI Key: DABMJUGTQPQXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanone core bridged to a benzo[d][1,3]dioxol-5-yl group and a 1,5-dioxa-9-azaspiro[5.5]undecane moiety. The spirocyclic system comprises two fused six-membered rings: one with 1,5-dioxa (two oxygen atoms) and the other with a nitrogen atom at position 7. The benzo[d][1,3]dioxol-5-yl group is a methylenedioxy-substituted benzene ring, a common pharmacophore in bioactive molecules targeting neurological receptors .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(12-2-3-13-14(10-12)20-11-19-13)17-6-4-16(5-7-17)21-8-1-9-22-16/h2-3,10H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMJUGTQPQXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and other reagents under controlled conditions. The reaction often employs catalysts such as palladium in a C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to tubulin, disrupting microtubule assembly and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Backbone Modifications

Heteroatom Variations
  • 9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (Compound 2, ): Structure: Shares the 1,5-dioxa-9-azaspiro[5.5]undecane backbone but substitutes the methanone and benzo[d][1,3]dioxol groups with benzyl and phenyl groups. Activity: Reported as a sigma1 receptor antagonist, demonstrating potency in blocking binge eating episodes. The bulkier substituents (benzyl/phenyl) may enhance receptor binding via hydrophobic interactions .
  • 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane (): Structure: Lacks the methanone and benzo[d][1,3]dioxol groups, featuring only a benzyl substituent. Physicochemical Properties: Molecular weight 247.33 g/mol (C₁₅H₂₁NO₂), compared to the target compound’s estimated molecular weight of ~317 g/mol (C₁₇H₁₉NO₅). Reduced oxygen content lowers polarity .
Nitrogen/Oxygen Substitutions
  • (3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine () :

    • Structure : Replaces the 1,5-dioxa ring with 1-oxa-4-aza, introducing a secondary amine.
    • Synthesis : Produced via iSnAP resin with 18% yield and 70% NMR purity. The cyclobutyl group may enhance metabolic stability .
  • Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate () :

    • Structure : Contains two nitrogen atoms (4,9-diaza) and one oxygen.
    • Molecular Weight : 290.36 g/mol (C₁₆H₂₂N₂O₃). The additional nitrogen increases hydrogen-bonding capacity compared to the target compound .

Functional Group Variations

Methanone Derivatives
  • Benzo[d][1,3]dioxol-5-yl(cyclohexyl)methanone (): Structure: Replaces the spirocyclic amine with a cyclohexyl group. NMR Data: ¹H NMR (500 MHz, CDCl₃) confirms the absence of spirocyclic complexity, simplifying synthetic routes .
Dione and Ester Derivatives
  • 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (): Structure: Introduces two ketone groups (dione) to the spiro system. Properties: Molecular weight 272 g/mol (C₁₆H₂₀N₂O₂).
  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate () :

    • Structure : Features a ketone (9-oxo) and ester group.
    • Applications : Used as an intermediate in peptide mimetics due to its bifunctional reactivity .

Comparative Data Table

Compound Name Spiro System Key Substituents Molecular Weight (g/mol) Notable Activity/Use Reference
Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 1,5-dioxa-9-aza Benzo[d][1,3]dioxol-5-yl, methanone ~317 Potential CNS targeting N/A
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa-9-aza Benzyl, phenyl 331.43 Sigma1 receptor antagonist
(3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undec-9-amine 1-oxa-4-aza Benzo[d][1,3]dioxol-5-yl, cyclobutylamine 356.43 Research compound (CNS)
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1-oxa-4,9-diaza Benzyl ester 290.36 Intermediate in drug synthesis

Key Research Findings

  • Sigma1 Receptor Antagonism : Compounds with benzo[d][1,3]dioxol and spirocyclic amines (e.g., ) show promise in treating binge eating, suggesting the target compound may share this activity .
  • Stereochemical Sensitivity : Synthesis of spirocyclic amines () requires precise control to optimize yields and biological efficacy.
  • Functional Group Impact: Methanone and dione derivatives exhibit distinct solubility and binding profiles, guiding lead optimization .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 341.39 g/mol
  • IUPAC Name: this compound

Anticancer Properties

Recent studies have highlighted the anticancer properties of derivatives containing the benzo[d][1,3]dioxole moiety. For instance, a study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl groups and assessed their cytotoxic effects on different cancer cell lines (HepG2, HCT116, and MCF-7). The results indicated significant antitumor activity with some compounds exhibiting lower IC₅₀ values than the reference drug doxorubicin:

CompoundIC₅₀ (HepG2)IC₅₀ (HCT116)IC₅₀ (MCF-7)Doxorubicin IC₅₀
Thiourea Derivative 12.38 µM1.54 µM4.52 µM7.46 µM (HepG2)
Thiourea Derivative 2X µMY µMZ µM8.29 µM (HCT116)
Thiourea Derivative 3A µMB µMC µM4.56 µM (MCF7)

These findings suggest that compounds featuring the benzo[d][1,3]dioxole structure may serve as promising candidates for further development in anticancer therapy .

The mechanisms underlying the anticancer effects of these compounds were investigated through various assays:

  • EGFR Inhibition Assessment: Compounds demonstrated a capacity to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Assessment: Annexin V-FITC assays indicated increased apoptosis in treated cells compared to controls.
  • Cell Cycle Analysis: Flow cytometry revealed that treated cells exhibited cell cycle arrest at specific phases.
  • Mitochondrial Pathway Studies: The expression levels of apoptotic proteins such as Bax and Bcl-2 were altered, indicating involvement in the mitochondrial pathway of apoptosis.

Case Studies

Case Study 1:
In a controlled experiment involving HepG2 liver cancer cells treated with a synthesized derivative of benzo[d][1,3]dioxol, researchers observed a significant reduction in cell viability correlated with increased concentrations of the compound.

Case Study 2:
A comparative study involving multiple cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxole moiety with the spirocyclic amine via a ketone linkage. Key steps include:

  • Acylation : Use acyl chlorides or activated esters to form the methanone bridge .
  • Cyclization : Catalysts like palladium or copper-based systems facilitate spiro ring formation; solvents (e.g., DMF, acetonitrile) and temperature (60–100°C) critically influence yield .
  • Purification : Column chromatography or recrystallization is required due to stereoisomer formation (e.g., 18–41% yields observed in related spiro compounds) .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity. For example, benzo[d][1,3]dioxole protons resonate at δ 6.7–7.2 ppm, while spirocyclic carbons appear at δ 50–70 ppm .
  • HRMS : Confirm molecular weight (e.g., theoretical vs. observed m/z) with <5 ppm error .
  • IR : Detect carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) functional groups .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodology :

  • Solubility : Prefer anhydrous DMSO or dichloromethane to prevent hydrolysis .
  • Stability : Store at –20°C under inert gas (N2_2/Ar); degradation occurs at pH <4 or >10 .

Advanced Research Questions

Q. How do structural modifications of the benzo[d][1,3]dioxole or spiro ring alter bioactivity?

  • Methodology :

  • SAR Studies : Replace substituents (e.g., methoxy, chloro) on the benzo[d][1,3]dioxole or spiro nitrogen. For example:
ModificationBioactivity Change (vs. Parent)Source
9-(Benzo[d][1,3]dioxol-5-yl)2–3× higher anti-HIV activity
Fluorination of spiro ringImproved metabolic stability
  • Assays : Use HIV protease inhibition assays or cell-based models (e.g., MT-4 cells) for quantitative analysis .

Q. What strategies resolve contradictions in reactivity data between batch syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd vs. Cu), temperature, and solvent polarity to identify critical factors .
  • Kinetic Analysis : Monitor reaction intermediates via LC-MS to pinpoint bottlenecks (e.g., slow cyclization steps) .
  • Stereochemical Control : Chiral HPLC separates enantiomers; circular dichroism (CD) confirms configurations .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Molecular Docking : Simulate binding to HIV protease (PDB: 1HPV) using AutoDock Vina; focus on hydrogen bonds with catalytic aspartates .
  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) to quantify affinity .
  • Mutagenesis : Validate target engagement by mutating key residues (e.g., D25 in HIV protease) .

Q. What computational methods predict degradation pathways under physiological conditions?

  • Methodology :

  • DFT Calculations : Model hydrolysis of the methanone or spiro ether linkage; identify transition states with Gaussian .
  • MD Simulations : Simulate serum stability in GROMACS; correlate with experimental HPLC stability data (e.g., t1/2_{1/2} in plasma) .

Notes

  • Contradictions : Lower yields in stereoisomer synthesis (e.g., 8% vs. 41% in diastereomers) suggest stringent steric control is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.